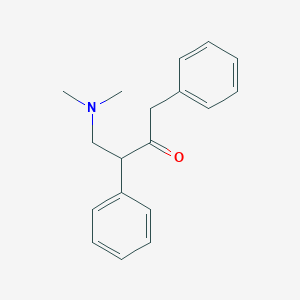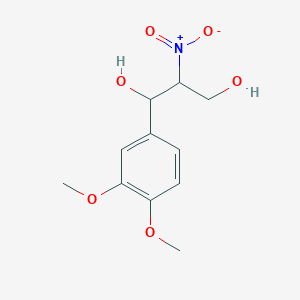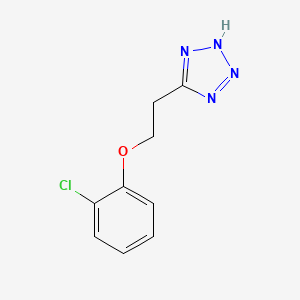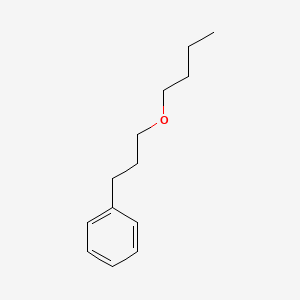
(3-Butoxypropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Butoxypropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-butoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxypropyl)benzene typically involves the alkylation of benzene with 3-butoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon in the 3-butoxypropyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Butoxypropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the benzene ring.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are used for substitution reactions.
Major Products
Oxidation: Depending on the conditions, products can include 3-butoxypropyl alcohol, 3-butoxypropyl aldehyde, or 3-butoxypropyl carboxylic acid.
Reduction: Cyclohexane derivatives can be formed.
Substitution: Various substituted benzene derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
(3-Butoxypropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Butoxypropyl)benzene involves its interaction with various molecular targets and pathways. The benzene ring can participate in π-π interactions with other aromatic systems, while the 3-butoxypropyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methoxypropyl)benzene
- (3-Ethoxypropyl)benzene
- (3-Propoxypropyl)benzene
Uniqueness
(3-Butoxypropyl)benzene is unique due to the presence of the butoxy group, which imparts distinct hydrophobic and steric properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
76382-80-4 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
3-butoxypropylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
InChI-Schlüssel |
HBNXEOCFROWXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


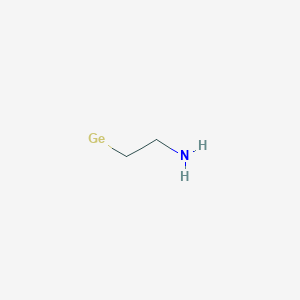
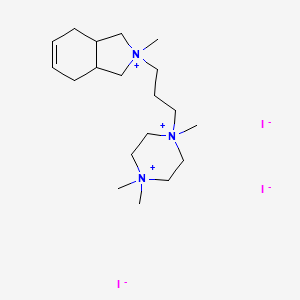
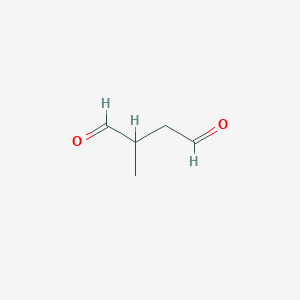
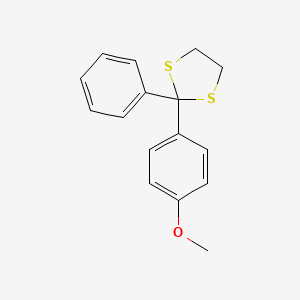
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
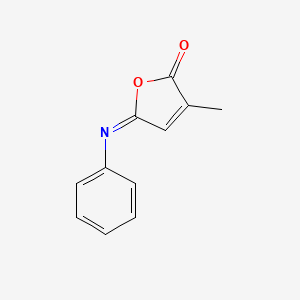
![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
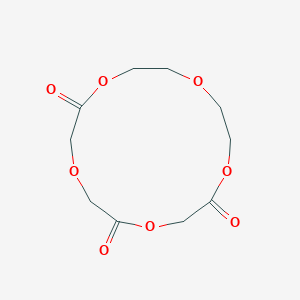
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
